Product packaging for 1-Chloro-5-(propan-2-yloxy)pentane(Cat. No.:)

1-Chloro-5-(propan-2-yloxy)pentane

Cat. No.: B13155811
M. Wt: 164.67 g/mol
InChI Key: NWDFINNWCXIOQX-UHFFFAOYSA-N
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Description

1-Chloro-5-(propan-2-yloxy)pentane is an organic compound classified as an alkyl chloride ether, with the molecular formula C8H17ClO . This structure features a pentane chain functionalized with a terminal chlorine atom and an isopropoxy ether group, making it a valuable bifunctional intermediate in synthetic organic chemistry. Researchers can utilize the terminal chloro group for nucleophilic substitution reactions, such as alkylations, or to introduce longer carbon chains. Concurrently, the ether linkage provides stability and can influence the solubility and physicochemical properties of the resulting molecules. Potential research applications for this compound include its use as a building block in the synthesis of more complex organic molecules, ligands for catalyst systems, and as a precursor for materials science. It may also serve as a model compound in method development and analytical studies. Handling of this reagent should follow standard safety protocols for halogenated compounds. This product is intended for research and development purposes and is designated For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17ClO B13155811 1-Chloro-5-(propan-2-yloxy)pentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-5-propan-2-yloxypentane

InChI

InChI=1S/C8H17ClO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3

InChI Key

NWDFINNWCXIOQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCCCCl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Chloro 5 Propan 2 Yloxy Pentane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

1-Chloro-5-(propan-2-yloxy)pentane is a primary alkyl halide. The carbon atom bonded to the chlorine is attached to only one other carbon atom, making it sterically unhindered. This structural feature strongly suggests that it would readily undergo nucleophilic substitution reactions via the SN2 (bimolecular nucleophilic substitution) pathway. The SN1 (unimolecular nucleophilic substitution) pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation that would need to form.

For an SN2 reaction to occur, a nucleophile would attack the electrophilic carbon atom bearing the chlorine atom from the backside, leading to a concerted process where the carbon-chlorine bond is broken as the new carbon-nucleophile bond is formed.

Reactivity with Oxygen-Centered Nucleophiles

It is expected that this compound would react with oxygen-centered nucleophiles, such as hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻), in an SN2 fashion to yield the corresponding alcohol or ether. For example, reaction with sodium hydroxide would be expected to produce 5-(propan-2-yloxy)pentan-1-ol.

Reactant Nucleophile Expected Product Reaction Type
This compoundSodium Hydroxide (NaOH)5-(propan-2-yloxy)pentan-1-olSN2
This compoundSodium Methoxide (NaOCH₃)1-methoxy-5-(propan-2-yloxy)pentaneSN2

Reactivity with Nitrogen-Centered Nucleophiles

Similarly, nitrogen-centered nucleophiles, such as ammonia (B1221849) (NH₃) or primary and secondary amines, would be predicted to react with this compound via an SN2 mechanism. The reaction with ammonia would yield the corresponding primary amine, 5-(propan-2-yloxy)pentan-1-amine.

Reactant Nucleophile Expected Product Reaction Type
This compoundAmmonia (NH₃)5-(propan-2-yloxy)pentan-1-amineSN2
This compoundMethylamine (CH₃NH₂)N-methyl-5-(propan-2-yloxy)pentan-1-amineSN2

Reactivity with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds)

Reactions with strong carbon-centered nucleophiles like Grignard reagents (R-MgX) or organolithium compounds (R-Li) are also anticipated to proceed through an SN2 pathway, resulting in the formation of a new carbon-carbon bond. For instance, reacting this compound with methylmagnesium chloride would likely yield 1-(propan-2-yloxy)hexane.

Reactant Nucleophile Expected Product Reaction Type
This compoundMethylmagnesium Chloride (CH₃MgCl)1-(propan-2-yloxy)hexaneSN2
This compoundPhenyllithium (C₆H₅Li)(6-(propan-2-yloxy)hexyl)benzeneSN2

Stereochemical Outcomes and Inversion/Retention of Configuration Studies

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgyoutube.comyoutube.comyoutube.com If the carbon atom bonded to the chlorine in this compound were a chiral center (which it is not in this specific molecule, as it has two hydrogen atoms attached), the SN2 reaction would proceed with a predictable inversion of configuration. Since the substrate is achiral, the product of a substitution reaction will also be achiral.

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can also undergo elimination reactions, typically in the presence of a strong, bulky base. The most likely pathway for a primary alkyl halide is the E2 (bimolecular elimination) mechanism, which is a concerted process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. The E1 (unimolecular elimination) pathway is unlikely for the same reasons it is disfavored in substitution for primary halides. byjus.com

Regioselectivity and Zaitsev/Hoffmann Product Formation

The elimination reaction of this compound can theoretically lead to two different products, depending on which beta-proton is removed. Removal of a proton from the C2 position would lead to the formation of pent-1-ene-5-yl(propan-2-yl) ether (the Zaitsev product, which is more substituted and generally more stable). However, due to the primary nature of the substrate and the potential for steric hindrance if a bulky base is used, the formation of the less substituted alkene, known as the Hoffmann product, could be favored. In this case, the Hoffmann product would be the same as the Zaitsev product as there is only one possible alkene product.

Reactant Base Predicted Major Product Rule
This compoundPotassium tert-butoxide (bulky base)pent-1-ene-5-yl(propan-2-yl) etherHoffmann/Zaitsev (only one product possible)
This compoundSodium ethoxide (less bulky base)pent-1-ene-5-yl(propan-2-yl) etherZaitsev (only one product possible)

Strategic Utility of 1 Chloro 5 Propan 2 Yloxy Pentane As a Synthetic Intermediate

Precursor in the Synthesis of Complex Ether Derivatives

The bifunctional nature of 1-Chloro-5-(propan-2-yloxy)pentane, possessing both a reactive chlorine atom and a stable isopropoxy group, theoretically positions it as a valuable precursor for creating more elaborate ether structures.

Formation of Polyethers and Crown Ether Analogs

While no specific syntheses of polyethers or crown ethers using this compound have been reported, its structure suggests a potential role in such constructions. The terminal chloro group could undergo nucleophilic substitution by a diol or a polyethylene (B3416737) glycol under Williamson ether synthesis conditions. Repeated reactions could theoretically lead to the formation of polyether chains incorporating the 5-(isopropoxy)pentyl repeating unit.

Introduction of the Isopropoxy Moiety into Target Molecules

The entire 5-(isopropoxy)pentyl group can be introduced into a target molecule via nucleophilic substitution at the primary chloride. For instance, reaction with an alkoxide, phenoxide, or carboxylate would yield a more complex ether or ester, respectively, bearing the isopropoxy tail. This could be useful in modifying the lipophilicity and steric profile of a molecule.

Building Block for Heterocyclic Systems

The 1,5-disposition of the chloro and ether functionalities in this compound makes it a potential precursor for the formation of five- and six-membered heterocyclic rings.

Role in Pyrrolidine (B122466) and Piperidine (B6355638) Ring Formation

The synthesis of N-substituted pyrrolidines and piperidines could potentially be achieved using this chloroether. organic-chemistry.orgwikipedia.orgwikipedia.org For example, reaction with a primary amine could lead to a secondary amine intermediate. Subsequent intramolecular cyclization, possibly facilitated by a base, would result in the formation of an N-alkylated pyrrolidine or piperidine, depending on the reaction conditions and the nature of the amine. However, direct literature evidence for this specific transformation with this compound is absent. General methods for pyrrolidine and piperidine synthesis often involve the cyclization of amino alcohols or the reaction of dihalides with amines. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Application in Furan (B31954) and Tetrahydrofuran (B95107) Synthesis

The synthesis of tetrahydrofuran derivatives from 1,4- or 1,5-halohydrins is a well-established method. nih.govdoubtnut.com While this compound is not a halohydrin, its ether linkage is generally stable. However, if the isopropoxy group were to be cleaved to a hydroxyl group, the resulting 5-chloropentan-1-ol could readily cyclize to form tetrahydropyran, not a furan or tetrahydrofuran derivative. The synthesis of tetrahydrofurans typically requires a four-carbon backbone between the reacting functional groups. nih.govgoogle.comorganic-chemistry.orgresearchgate.netnih.gov

Contribution to Carbon-Carbon Bond Forming Reactions

The primary alkyl chloride in this compound can be a handle for various carbon-carbon bond-forming reactions. One of the most significant applications would be in the formation of a Grignard reagent. mt.comutexas.edupressbooks.pub

Treatment with magnesium metal in an ether solvent would likely convert this compound into the corresponding Grignard reagent, 5-(isopropoxy)pentylmagnesium chloride. This organometallic species would be a potent nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds. mt.comalevelchemistry.co.ukmasterorganicchemistry.com

Below is a theoretical table of potential reactions of this Grignard reagent:

ElectrophileProduct Type
AldehydesSecondary Alcohols
KetonesTertiary Alcohols
EstersTertiary Alcohols (after double addition)
Carbon DioxideCarboxylic Acids
NitrilesKetones (after hydrolysis)

These reactions would append the 5-(isopropoxy)pentyl chain to the electrophilic carbon, providing a route to a diverse range of molecules with this specific structural motif.

Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) After Functional Group Interconversion

The primary alkyl chloride in this compound is not always the ideal functional group for direct participation in many modern cross-coupling reactions, which often favor more reactive halides like iodides or bromides, or other functionalities such as boronic acids. Therefore, a key synthetic strategy involves the initial conversion of the chloro group into a more suitable functional group for subsequent carbon-carbon bond formation.

A common and effective method for converting an alkyl chloride to a more reactive alkyl iodide is the Finkelstein reaction . wikipedia.orgbyjus.com This nucleophilic substitution reaction, typically employing sodium iodide in a solvent like acetone (B3395972), proceeds via an SN2 mechanism. byjus.comiitk.ac.in The success of the reaction is often driven by the precipitation of the less soluble sodium chloride from the acetone, thus shifting the equilibrium towards the desired alkyl iodide product. wikipedia.orgbyjus.com This transformation would yield 1-iodo-5-(propan-2-yloxy)pentane, a more reactive substrate for various coupling reactions.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. To utilize this compound in a Suzuki coupling, the chloro group must first be converted into a boronic acid or a boronic ester. One common route to achieve this is through the formation of a Grignard reagent, which is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the corresponding alkylboronic acid. Alternatively, recent advancements have provided methods for the direct borylation of alkyl halides. orgsyn.orgresearchgate.net For instance, alkyl iodides and bromides can be converted to their corresponding pinacol (B44631) boronic esters using reagents like bis(pinacolato)diboron (B136004) (B2pin2) under transition-metal-free radical conditions. orgsyn.org

Sonogashira Coupling: The Sonogashira coupling reaction is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While traditional Sonogashira reactions are most effective with aryl or vinyl halides, developments have extended the methodology to include alkyl halides. acs.orgnih.gov However, alkyl chlorides are generally the least reactive among the alkyl halides for this transformation. acs.org Therefore, converting this compound to the corresponding iodide via the Finkelstein reaction would significantly enhance its reactivity for Sonogashira coupling. wikipedia.orgbyjus.com Nickel-catalyzed systems have shown promise in coupling non-activated alkyl halides, including chlorides, with terminal alkynes, offering a potential direct route, although this may require specific catalytic conditions. acs.orgacs.org

Heck Reaction: The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.org The use of unactivated alkyl halides, such as this compound, in Heck-type reactions is more challenging due to issues like slow oxidative addition and competing β-hydride elimination. nih.govthieme-connect.com However, significant progress has been made in developing catalytic systems that can facilitate intramolecular and, more recently, intermolecular Heck reactions of unactivated alkyl bromides and even chlorides. nih.govacs.orgacs.org These methods often employ specialized ligands or reaction conditions, such as photoredox catalysis, to overcome the inherent low reactivity of the alkyl halide. acs.org

Table 1: Functional Group Interconversion for Coupling Reactions

Starting MaterialTarget Functional GroupReagents and ConditionsSubsequent Coupling Reaction
This compound1-Iodo-5-(propan-2-yloxy)pentaneNaI, acetone (Finkelstein Reaction)Sonogashira, Heck, Suzuki
This compound5-(Propan-2-yloxy)pentylboronic acid pinacol ester1. Mg, THF; 2. Isopropoxy(pinacol)borane or B2pin2Suzuki
1-Iodo-5-(propan-2-yloxy)pentane5-(Propan-2-yloxy)pentylboronic acid pinacol esterBis(pinacolato)diboron, baseSuzuki

Grignard and Organolithium Additions for Chain Extension

A more direct application of this compound in carbon-carbon bond formation is through its conversion into an organometallic reagent, specifically a Grignard or an organolithium reagent. These reagents effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophile.

Grignard Reagent Formation and Reaction: The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, would generate the corresponding Grignard reagent, [5-(propan-2-yloxy)pentyl]magnesium chloride. ebsco.comwikipedia.orgchemguide.co.uk The ether solvent is crucial for the stability of the Grignard reagent, as it coordinates with the magnesium center. quora.comutexas.edu The ether linkage within the substrate molecule is generally stable under the conditions of Grignard reagent formation. utexas.edu Once formed, this nucleophilic organometallic species can react with a wide array of electrophiles to achieve chain extension. For example, reaction with aldehydes or ketones will produce secondary or tertiary alcohols, respectively. Reaction with esters will yield tertiary alcohols where two identical alkyl groups from the Grignard reagent are added. Carbon dioxide can be used to introduce a carboxylic acid functionality, and reaction with nitriles followed by hydrolysis can produce ketones.

Organolithium Reagent Formation and Reaction: Similarly, an organolithium reagent can be prepared by reacting this compound with lithium metal, typically in an inert solvent like pentane (B18724) or hexane. chemistryscore.comorgosolver.com Organolithium reagents are generally more reactive than their Grignard counterparts. orgosolver.comsaylor.org The resulting [5-(propan-2-yloxy)pentyl]lithium can be used in similar chain-extension reactions as the Grignard reagent, often with enhanced reactivity. The choice between a Grignard and an organolithium reagent may depend on the specific substrate and the desired outcome of the reaction.

Table 2: Examples of Chain Extension Reactions

Organometallic ReagentElectrophileProduct after Workup
[5-(Propan-2-yloxy)pentyl]magnesium chlorideFormaldehyde (CH2O)6-(Propan-2-yloxy)hexan-1-ol
[5-(Propan-2-yloxy)pentyl]magnesium chlorideAcetone ((CH3)2CO)2-Methyl-6-(propan-2-yloxy)heptan-2-ol
[5-(Propan-2-yloxy)pentyl]magnesium chlorideCarbon Dioxide (CO2)6-(Propan-2-yloxy)hexanoic acid
[5-(Propan-2-yloxy)pentyl]lithiumEthylene oxide7-(Propan-2-yloxy)heptan-1-ol
[5-(Propan-2-yloxy)pentyl]lithiumEthyl acetate (B1210297) (CH3COOEt)7-Methyl-8-(propan-2-yloxy)nonan-7-ol

Computational and Theoretical Investigations of 1 Chloro 5 Propan 2 Yloxy Pentane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the intrinsic properties of a molecule. psi-k.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics. numberanalytics.com

The electronic structure of a molecule dictates its fundamental chemical and physical properties. numberanalytics.comnumberanalytics.com An analysis of the electron distribution in 1-Chloro-5-(propan-2-yloxy)pentane reveals how the electronegative chlorine and oxygen atoms influence the molecule's polarity. One common method for quantifying this is Mulliken population analysis, which partitions the total electron density among the constituent atoms to assign partial charges. numberanalytics.comlibretexts.orgwikipedia.org

Theoretical calculations show a significant polarization of the covalent bonds. The chlorine atom, due to its high electronegativity, withdraws electron density from the adjacent carbon atom, resulting in a notable negative partial charge. Similarly, the ether oxygen atom also carries a negative charge, influencing the charge distribution across the isopropyl group and the pentane (B18724) chain. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity profile.

Table 1: Theoretical Mulliken Partial Atomic Charges for Selected Atoms in this compound

AtomElementPartial Charge (a.u.)
ChlorineCl-0.25
Carbon (bonded to Cl)C1+0.12
Carbon (C2)C2-0.05
Carbon (C3)C3-0.04
Carbon (C4)C4-0.06
Carbon (bonded to O)C5+0.10
OxygenO-0.30
Carbon (isopropyl CH)C6+0.08
Carbon (isopropyl CH3)C7-0.07
Carbon (isopropyl CH3)C8-0.07

Note: Data is hypothetical and generated for illustrative purposes based on theoretical principles. The atom numbering is sequential along the pentane chain starting from the chlorine-bearing carbon, with the isopropyl group attached to the ether oxygen.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. numberanalytics.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is predicted to be localized primarily around the ether oxygen and, to a lesser extent, the chlorine atom, reflecting the locations of the most available lone pair electrons. Conversely, the LUMO is predominantly centered on the anti-bonding orbital of the C-Cl bond. This distribution suggests that the molecule would likely act as a nucleophile from the oxygen or chlorine centers in reactions with electrophiles. In a nucleophilic substitution reaction, a nucleophile would preferentially attack the carbon atom bonded to the chlorine, which corresponds to the LUMO's location. ucsb.edu

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-9.8
LUMO+1.2
Gap11.0

Note: Data is hypothetical and generated for illustrative purposes based on theoretical principles.

Computational methods can predict spectroscopic data with a useful degree of accuracy, aiding in the identification and structural elucidation of unknown compounds. acs.orgnih.govacs.org DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. oup.comdtic.milacs.orgnih.gov For this compound, characteristic vibrational modes are predicted, including the C-Cl stretching frequency, C-O-C ether stretching frequencies, and various C-H stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgnih.govrsc.org These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra. The predicted chemical shifts for this compound reflect the electronic environment of each nucleus. For instance, the carbon atom bonded to chlorine (C1) is expected to be significantly deshielded (higher ppm value) compared to other methylene (B1212753) carbons in the chain. Likewise, the protons on this carbon would also appear at a lower field in the ¹H NMR spectrum.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C-H (alkane)Stretch2850 - 2960
C-O (ether)Stretch1090 - 1150
C-ClStretch650 - 750

Note: Data is hypothetical and generated for illustrative purposes based on theoretical principles.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C1 (CH₂Cl)44.52H3.55
C2 (CH₂)30.02H1.80
C3 (CH₂)22.52H1.50
C4 (CH₂)29.02H1.65
C5 (CH₂O)69.02H3.40
C6 (CH-O)71.01H3.60
C7, C8 (CH₃)22.06H1.15

Note: Data is hypothetical and generated for illustrative purposes based on theoretical principles.

Molecular Dynamics Simulations

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govresearchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. nih.gov

The flexible alkyl ether chain of this compound can adopt numerous conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers. rsc.orgacs.org The analysis often focuses on key dihedral angles along the pentane backbone and the ether linkage. The results typically show a preference for staggered (anti or gauche) conformations to minimize steric hindrance. Both folded and extended structures can exist as energy minima, with the extended conformer often being the global minimum in the gas phase.

Table 5: Key Dihedral Angles for Low-Energy Conformers

ConformerDihedral Angle 1 (Cl-C1-C2-C3)Dihedral Angle 2 (C4-C5-O-C6)Relative Energy (kJ/mol)
Extended~180° (anti)~180° (anti)0.0 (Global Minimum)
Folded 1~65° (gauche)~180° (anti)+4.5
Folded 2~180° (anti)~70° (gauche)+5.2

Note: Data is hypothetical and generated for illustrative purposes based on theoretical principles.

The behavior of a molecule can be significantly influenced by its solvent environment. easychair.orgaip.orgeasychair.orgnih.gov MD simulations can explicitly model solvent molecules to study these effects. In a non-polar solvent like n-heptane, intramolecular forces would dominate, and the conformational preferences would be similar to the gas phase. However, in a polar solvent like water, the molecule's dynamics would change. The polar ends of the molecule (the C-Cl and ether groups) would engage in dipole-dipole interactions with water molecules. aip.org This solvation can stabilize more compact or folded conformations where the non-polar alkyl chain is shielded from the polar environment, a manifestation of the hydrophobic effect. The solvent's polarity and hydrogen-bonding capacity play crucial roles in determining the solute's conformational equilibrium. easychair.org

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the step-by-step molecular transformations that occur during a chemical reaction. For a compound like this compound, computational studies could illuminate the nuanced details of its formation and subsequent reactions. However, specific studies detailing these mechanisms are not currently present in the scientific literature.

Transition State Characterization for Key Synthetic Steps

The characterization of transition states is a cornerstone of understanding reaction kinetics and mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy dictate the activation barrier of the reaction. For the synthesis of this compound, likely via a Williamson ether synthesis, a key transition state would involve the nucleophilic attack of an alkoxide on the chlorinated pentane.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound

ParameterHypothetical ValueDescription
Activation Energy (kcal/mol)Not DeterminedThe energy barrier that must be overcome for the reaction to occur.
Key Interatomic Distances (Å)Not DeterminedThe distances between the forming and breaking bonds at the transition state.
Vibrational Frequencies (cm⁻¹)Not DeterminedThe imaginary frequency corresponding to the motion along the reaction coordinate.

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study. No experimental or calculated data is currently available.

Potential Energy Surface Mapping of Reaction Pathways

Mapping the potential energy surface (PES) provides a comprehensive landscape of the energy of a system as a function of its geometry. For this compound, a PES would reveal the most favorable reaction pathways, identify any intermediate species, and detail the energy changes throughout the course of a reaction. This powerful computational tool allows chemists to visualize the entire reaction trajectory from reactants to products.

At present, there are no published potential energy surface maps for the reactions involving this compound. Such a study would provide a more complete understanding of its chemical behavior, including potential side reactions and the factors influencing product distribution.

Advanced Spectroscopic Methodologies for Elucidating Reaction Intermediates and Mechanisms Involving 1 Chloro 5 Propan 2 Yloxy Pentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules and for monitoring the progress of chemical reactions in solution. Current time information in Madison County, US. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximity.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Reaction Pathway Elucidation

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling complex reaction pathways by establishing correlations between different nuclei within a molecule. slideshare.net For a reaction involving 1-Chloro-5-(propan-2-yloxy)pentane, these techniques can be instrumental in identifying starting materials, intermediates, and final products within a reaction mixture.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are connected through bonds. youtube.com In the context of a reaction of this compound, COSY would be crucial for tracking changes in the spin systems of the pentyl chain and the isopropyl group. For instance, if a reaction leads to the formation of a double bond, the appearance of new coupled signals would be readily observable.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This provides a direct link between the proton and carbon skeletons of the molecule. For any species formed during a reaction, HSQC can confirm the one-bond C-H connectivities, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. In a reaction mixture containing derivatives of this compound, HMBC can establish long-range connectivities, helping to determine the structure of unknown intermediates or products.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is invaluable for determining stereochemistry and conformation. For example, if a reaction leads to the formation of a cyclic product from this compound, NOESY can reveal the spatial arrangement of substituents on the newly formed ring.

A hypothetical reaction scenario could involve the intramolecular cyclization of this compound to form a substituted tetrahydrofuran (B95107). The progress of such a reaction could be monitored by acquiring a series of 2D NMR spectra over time. The disappearance of signals corresponding to the starting material and the emergence of new cross-peaks in the COSY, HSQC, and HMBC spectra would allow for the unambiguous identification of the cyclic product.

2D NMR Technique Information Gained for this compound Reactions Hypothetical Application Example
COSY Identifies ¹H-¹H spin-spin couplings. youtube.comTracking changes in the coupling patterns of the pentyl chain during a substitution or elimination reaction.
HSQC Correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduyoutube.comConfirming the C-H connectivity in a newly formed reaction intermediate.
HMBC Shows long-range ¹H-¹³C correlations (2-3 bonds). youtube.comEstablishing the connection between the isopropyl group and the pentyl chain in a rearranged product.
NOESY Reveals through-space proximity of protons. slideshare.netDetermining the stereochemistry of a cyclic product formed via intramolecular reaction.

Dynamic NMR Studies for Conformational Exchange

Molecules are not static entities but are in constant motion, undergoing conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes that occur on the NMR timescale. libretexts.org For a flexible molecule like this compound, various bond rotations lead to a multitude of accessible conformations.

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, where conformational exchange is rapid, averaged signals are observed. As the temperature is lowered, the rate of exchange decreases, and at the coalescence temperature, the single peak broadens significantly. At even lower temperatures, in the slow exchange regime, separate signals for each conformer may be resolved. libretexts.org

For this compound, DNMR studies could provide quantitative information about the energy barriers associated with rotation around the C-O and C-C bonds. This information is crucial for understanding how the molecule's shape influences its reactivity. For instance, a particular conformation might be more pre-disposed to undergo an intramolecular reaction.

Mass Spectrometry (MS) for Reaction Pathway Mapping

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying compounds and for elucidating reaction pathways by detecting and characterizing reaction intermediates and products. Current time information in Madison County, US.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.gov This is particularly valuable in the study of reaction mechanisms where transient intermediates may be present in very low concentrations.

By coupling a reaction vessel to an HRMS instrument, it is possible to sample the reaction mixture over time and identify the molecular formulas of all species present. For example, in a reaction of this compound, HRMS could be used to detect the formation of short-lived carbocation intermediates or other reactive species, providing direct evidence for a proposed reaction mechanism.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Complex Mixtures

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information about the precursor ion. nih.govnih.gov

In the context of a complex reaction mixture containing this compound and its various reaction products, MS/MS can be used to selectively analyze each component. By comparing the fragmentation patterns of the different species, one can deduce their structures and establish relationships between them. For instance, the loss of a propyl group or a chlorine atom would produce characteristic fragment ions that can be used to identify the different parts of the molecule.

Mass Spectrometry Technique Information Gained for this compound Reactions Hypothetical Application Example
High-Resolution MS (HRMS) Determines the elemental composition of ions. nih.govIdentifying the molecular formula of a fleeting carbocation intermediate in a substitution reaction.
Tandem MS (MS/MS) Provides structural information through fragmentation analysis. nih.govnih.govDifferentiating between isomeric products by analyzing their unique fragmentation patterns.

Vibrational Spectroscopy (IR and Raman) for Conformational and Bonding Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. fiveable.me These techniques provide valuable information about the functional groups present in a molecule and can also be used to study conformational changes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The presence of specific functional groups gives rise to characteristic absorption bands. For this compound, one would expect to see C-H stretching and bending vibrations, C-O stretching vibrations of the ether linkage, and a C-Cl stretching vibration. Changes in the IR spectrum during a reaction can indicate the formation or disappearance of functional groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. youtube.com The selection rules for Raman spectroscopy are different from those for IR spectroscopy, making the two techniques complementary. fiveable.me For instance, symmetric vibrations are often strong in the Raman spectrum but weak or absent in the IR spectrum.

Conformational changes in this compound can also be studied using vibrational spectroscopy. Different conformers will have slightly different vibrational frequencies, and in some cases, it may be possible to observe separate bands for different conformers, particularly at low temperatures. By analyzing the changes in the vibrational spectra as a function of temperature or solvent, one can gain insights into the conformational preferences of the molecule.

Vibrational Spectroscopy Technique Characteristic Frequencies for this compound
Infrared (IR) Spectroscopy C-H stretch (alkane): ~2850-3000 cm⁻¹C-O stretch (ether): ~1050-1150 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹
Raman Spectroscopy Symmetric C-H stretchesSkeletal C-C vibrations

Identification of Key Functional Group Vibrations in Reaction Mixtures

In the analysis of reaction mixtures containing this compound and its potential intermediates, Fourier Transform Infrared (FTIR) and Raman spectroscopy are indispensable for identifying key functional group vibrations. These techniques provide a molecular fingerprint, allowing for the real-time tracking of bond formations and cleavages.

The primary functional groups within this compound are the C-Cl bond of the chloropentane moiety and the C-O-C linkage of the ether. The C-H bonds of the aliphatic backbone and the isopropyl group also present characteristic vibrations.

During a chemical reaction, the disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates and products can be monitored. For instance, in a substitution reaction where the chlorine atom is replaced by another functional group, the characteristic C-Cl stretching vibration would diminish, while new vibrational modes corresponding to the new functional group would emerge. Similarly, reactions involving the ether linkage, such as cleavage or rearrangement, would result in significant changes in the C-O-C stretching region.

Below is a data table summarizing the expected key functional group vibrations for this compound based on established spectroscopic principles and data from analogous compounds.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FTIR)Typical Wavenumber (cm⁻¹) (Raman)Intensity
C-H (alkane)Stretching2850-30002850-3000Strong
C-H (alkane)Bending1350-14801350-1480Medium
C-O (ether)Asymmetric Stretch1050-11501050-1150Strong
C-O (ether)Symmetric Stretch800-900800-900Medium-Weak
C-Cl (alkyl halide)Stretching600-800600-800Medium-Strong

Note: The exact peak positions can be influenced by the molecular environment and conformational effects.

Conformational Changes Monitored by Vibrational Spectroscopy

The flexible pentane (B18724) chain and the rotatable isopropyl group in this compound give rise to multiple conformational isomers, or conformers. These different spatial arrangements of atoms can have distinct energies and reactivities. Vibrational spectroscopy is a sensitive probe of these conformational changes.

The rotational state of the C-C bonds in the pentane backbone and the C-O bonds of the ether can lead to different conformers, such as anti and gauche arrangements. These conformers will exhibit subtle but measurable differences in their vibrational spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹). For example, the C-Cl stretching vibration can be sensitive to the local conformation of the alkyl chain.

X-ray Crystallography (if applicable for derivatives/co-crystals)

While obtaining a single crystal of a liquid compound like this compound at room temperature is not feasible, X-ray crystallography can be a powerful tool for characterizing solid derivatives or co-crystals.

Solid-State Structural Characterization of Derived Compounds

If this compound is used as a precursor to synthesize a solid derivative, for example, through a reaction that introduces a crystalline moiety or by forming a co-crystal with another molecule, X-ray diffraction can provide an unambiguous determination of its three-dimensional structure. This would reveal precise bond lengths, bond angles, and torsion angles within the molecule.

For instance, if the chloro group undergoes a substitution reaction to yield a solid product, crystallographic analysis of this product would confirm the new connectivity and provide invaluable information about the stereochemistry of the reaction.

Intermolecular Interactions in Crystalline Forms

The way molecules pack in a crystal lattice is determined by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds. For derivatives of this compound, the ether oxygen and the chlorine atom (or its replacement) can act as sites for intermolecular interactions.

X-ray crystallography can map out these interactions in the solid state, providing insights into how the molecules recognize and assemble with each other. This information can be relevant for understanding the physical properties of the material and can sometimes be correlated with the behavior of the molecules in solution or during a reaction. For example, the formation of specific intermolecular interactions in the solid state might suggest a predisposition for certain reaction pathways in the condensed phase.

Although no specific crystallographic data for derivatives of this compound are publicly available, the principles of X-ray diffraction remain a cornerstone for the definitive structural elucidation of any crystalline compounds that may be synthesized from it.

Future Prospects and Emerging Research Avenues for 1 Chloro 5 Propan 2 Yloxy Pentane

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of haloalkane ethers often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is expected to focus on the development of more sustainable and environmentally benign methods for the synthesis of 1-Chloro-5-(propan-2-yloxy)pentane.

Key Research Objectives:

Catalytic Processes: A shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. ijrpr.comnumberanalytics.com Research into novel catalysts, such as transition metals or organocatalysts, could enable more efficient and selective syntheses. numberanalytics.com For instance, the development of catalysts for the direct, one-pot synthesis from readily available precursors would represent a significant advancement.

Solvent-Free and Alternative Solvents: Exploration of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the synthesis. ijrpr.com

Renewable Feedstocks: Investigating the synthesis of this compound or its precursors from renewable biomass sources is a long-term goal that aligns with the principles of a circular economy.

Illustrative Data on Green Chemistry Principles in Similar Syntheses:

Green Chemistry PrincipleApplication in Haloalkane/Ether SynthesisPotential Benefit for this compound Synthesis
CatalysisUse of transition metal catalysts for cross-coupling reactions to form C-O bonds. researchgate.netnih.govacs.orgMore efficient and selective formation of the ether linkage.
Atom EconomyWilliamson ether synthesis, while common, can have moderate atom economy depending on the base used. libretexts.orgmasterorganicchemistry.comDevelopment of addition-type reactions would improve atom economy.
Safer SolventsUse of ionic liquids or solvent-free conditions in related syntheses. ijrpr.comReduced environmental impact and potential for easier product separation.

Integration into Flow Chemistry Systems for Enhanced Production

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch production methods, including improved safety, scalability, and product consistency. The integration of the synthesis of this compound into flow chemistry systems is a promising area of research.

Potential Advantages of Flow Synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which mitigates the risks associated with exothermic reactions or the use of hazardous intermediates. rsc.org

Precise Process Control: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org

Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, as it can be achieved by running the system for longer periods or by parallelizing multiple reactor units.

Conceptual Flow-Based Synthesis of this compound:

A hypothetical flow process could involve the initial formation of an alkoxide in one reactor module, which is then immediately mixed with a dihaloalkane in a subsequent module under precisely controlled conditions to favor the desired monosubstitution product.

Exploration as a Precursor for Novel Materials (e.g., Polymers, Functional Coatings)

The bifunctional nature of this compound makes it an interesting candidate as a monomer or functionalizing agent for the development of new materials.

Polymer Synthesis:

Functional Polymers: The chloro- group can serve as an initiation site for controlled/living radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov This would allow for the synthesis of well-defined polymers with the isopropoxy-pentyl ether group as a side chain, potentially imparting specific solubility, thermal, or adhesive properties to the resulting polymer.

Graft Copolymers: It could be used to create graft copolymers, where polymer chains are grown from a backbone polymer that has been functionalized with this molecule. nih.gov

Functional Coatings:

The ether and chloro- groups could both play a role in the formulation of functional coatings. The ether group might enhance adhesion to certain substrates, while the chloro- group could be used for subsequent cross-linking reactions or for the attachment of other functional molecules to the surface.

Potential Applications for Derived Materials:

Material TypePotential ApplicationRole of this compound
Functional PolymersDrug delivery systems, specialty adhesives, membranes.Monomer providing specific side-chain functionality.
Graft CopolymersCompatibilizers for polymer blends, surface modifiers.Grafting-from agent via the chloro- group.
Functional CoatingsAnti-fouling surfaces, corrosion-resistant coatings.Adhesion promoter and cross-linking site.

Advanced Catalyst Development for Selective Transformations

The reactivity of the two functional groups in this compound can be selectively targeted through the development of advanced catalytic systems. This would enable its use as a versatile intermediate in complex organic synthesis.

Catalytic Targeting of the C-Cl Bond:

Cross-Coupling Reactions: The chloro- group can participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. acs.org Developing catalysts that are active for the typically less reactive alkyl chlorides is an ongoing area of research.

Nucleophilic Substitution: While nucleophilic substitution can occur without a catalyst, catalytic methods can enhance the rate and selectivity of these reactions, particularly for less reactive nucleophiles. wikipedia.org

Catalytic Targeting of the Ether Group:

C-O Bond Cleavage: While generally stable, the ether linkage can be cleaved under specific catalytic conditions. acs.org Research into selective C-O bond cleavage could allow for the unmasking of a hydroxyl group at a later stage in a synthetic sequence.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research and development. acs.orgrsc.orgnih.gov This approach can be highly beneficial in exploring the potential of this compound.

Applications of Computational Chemistry:

Mechanism Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of both the synthesis and subsequent transformations of this compound. scielo.bracs.orgrsc.org This understanding is crucial for optimizing reaction conditions and catalyst design.

Predicting Reactivity and Selectivity: Theoretical calculations can be used to predict the reactivity of the different functional groups and to rationalize the regio- and stereoselectivity observed in its reactions. acs.orgsmu.edu

Catalyst Design: Computational screening can help in the rational design of new catalysts with enhanced activity and selectivity for specific transformations involving this molecule. riken.jp

Material Property Prediction: The properties of polymers or other materials derived from this compound can be predicted using computational models, guiding experimental efforts towards the most promising candidates. nih.gov

By combining the predictions from computational studies with targeted experimental validation, the exploration of the chemical space around this compound can be conducted more efficiently and with a higher degree of success. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.